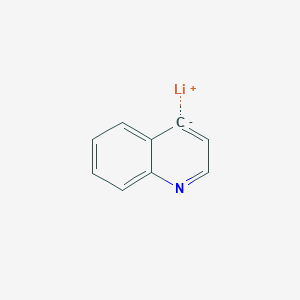

lithium;4H-quinolin-4-ide

Description

Properties

CAS No. |

30412-49-8 |

|---|---|

Molecular Formula |

C9H6LiN |

Molecular Weight |

135.1 g/mol |

IUPAC Name |

lithium;4H-quinolin-4-ide |

InChI |

InChI=1S/C9H6N.Li/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-4,6-7H;/q-1;+1 |

InChI Key |

GUEREHCUKVMFIF-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)[C-]=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

A Theoretical Guide to the Synthesis and Characterization of Lithium 4H-Quinolin-4-ide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a theoretical framework for the synthesis and characterization of lithium 4H-quinolin-4-ide, a compound of potential interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific lithiated species, this document presents a hypothetical experimental protocol based on established principles of organolithium chemistry and the known reactivity of the quinoline scaffold. The proposed methodologies for synthesis and characterization are detailed, supported by illustrative data from analogous systems. This guide aims to provide a foundational resource for researchers venturing into the synthesis of novel quinoline-based organometallic reagents.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a lithium atom onto the quinoline core via deprotonation can generate a potent nucleophile, unlocking novel pathways for the functionalization of this important heterocycle. The target compound, lithium 4H-quinolin-4-ide, represents the lithium salt of the anion derived from the deprotonation of 4H-quinoline. It is important to note that 4H-quinoline is the less stable tautomer of 4-hydroxyquinoline (quinolin-4-one). The generation of the 4-ide anion from a suitable quinoline precursor presents a synthetic challenge due to the potential for reaction at other positions. This guide proposes a plausible synthetic strategy and outlines the necessary characterization techniques to identify and verify the formation of the desired product.

Proposed Synthesis

The synthesis of lithium 4H-quinolin-4-ide would likely involve the deprotonation of a suitable quinoline precursor using a strong organolithium base. A plausible starting material would be a 4-substituted quinoline where the substituent can be readily displaced or a precursor that favors deprotonation at the 4-position. For this theoretical guide, we will consider the direct deprotonation of quinoline itself, while acknowledging that this reaction can lead to a mixture of products.

Experimental Protocol: Hypothetical Synthesis of Lithium 4H-Quinolin-4-ide

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Source |

| Quinoline | C₉H₇N | 129.16 | ≥98% | Commercial Supplier |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercial Supplier |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Commercial Supplier |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Commercial Supplier |

Procedure:

-

A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is flame-dried under a stream of dry nitrogen and then allowed to cool to room temperature.

-

The flask is charged with anhydrous tetrahydrofuran (THF, 40 mL) and quinoline (1.29 g, 10 mmol).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise to the stirred solution via a syringe over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours. The formation of a colored solution may be observed.

-

The resulting solution, containing the hypothetical lithium 4H-quinolin-4-ide, is used immediately for subsequent reactions or characterization. Due to the inherent instability of such organolithium reagents, isolation of the solid product is challenging and often not performed.

Logical Workflow for the Synthesis:

Caption: Hypothetical workflow for the synthesis of lithium 4H-quinolin-4-ide.

Proposed Characterization

The characterization of the in situ generated lithium 4H-quinolin-4-ide is crucial to confirm its formation and to understand its structure and reactivity. The primary techniques would involve spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the characterization of the lithiated quinoline species, both ¹H and ¹³C NMR would be employed. The deprotonation of the quinoline ring is expected to cause significant changes in the chemical shifts of the remaining protons and carbons.

Illustrative ¹H NMR Data:

Since no experimental data for lithium 4H-quinolin-4-ide is available, the following table presents the ¹H NMR chemical shifts for quinoline as a reference. The formation of the anion at the 4-position would be expected to cause a significant upfield shift for the proton at the 3-position and downfield shifts for the protons on the carbocyclic ring due to the increased electron density in the heterocyclic ring.

| Proton | Quinoline (δ, ppm in CDCl₃) |

| H-2 | 8.90 |

| H-3 | 7.37 |

| H-4 | 8.11 |

| H-5 | 7.76 |

| H-6 | 7.52 |

| H-7 | 7.65 |

| H-8 | 8.08 |

Reference data for quinoline is widely available in chemical literature and databases.

Illustrative ¹³C NMR Data:

Similarly, the ¹³C NMR spectrum would provide valuable information. The deprotonation at C-4 would result in a significant upfield shift for this carbon and would also influence the chemical shifts of the other carbon atoms in the ring system.

| Carbon | Quinoline (δ, ppm in CDCl₃) |

| C-2 | 150.3 |

| C-3 | 121.1 |

| C-4 | 136.0 |

| C-4a | 128.2 |

| C-5 | 127.7 |

| C-6 | 126.5 |

| C-7 | 129.4 |

| C-8 | 129.5 |

| C-8a | 148.4 |

Reference data for quinoline is widely available in chemical literature and databases.

Signaling Pathway of Deprotonation:

The deprotonation event can be visualized as a simple acid-base reaction.

Caption: Proposed deprotonation of quinoline to form the lithium salt.

Mass Spectrometry (MS)

While direct analysis of the highly reactive organolithium species by mass spectrometry is challenging, it can be used to analyze derivatized products. Quenching the reaction mixture with a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) would yield a stable, functionalized quinoline that can be readily characterized by MS to confirm the position of lithiation.

Hypothetical Derivatization Workflow:

Caption: Workflow for the derivatization and analysis of the lithiated species.

Conclusion

This technical guide has presented a theoretical framework for the synthesis and characterization of lithium 4H-quinolin-4-ide. While direct experimental evidence for this specific compound is scarce in the literature, the proposed methodologies are grounded in the well-established principles of organometallic chemistry. The successful synthesis and characterization of this and related lithiated quinolines could open up new avenues for the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in drug discovery and materials science. Further experimental investigation is required to validate and optimize the proposed protocols. Researchers are advised to exercise caution when working with pyrophoric organolithium reagents and to perform all manipulations under a strictly inert atmosphere.

An In-depth Technical Guide on the Crystal Structure Analysis of Lithium Quinolinide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of lithium quinolinide derivatives, focusing on the experimental methodologies and crystallographic data of select compounds. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. When complexed with lithium, these derivatives, broadly termed lithium quinolinides, exhibit diverse structural motifs and coordination chemistry. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships and designing new materials with tailored functionalities.

This guide will delve into the crystal structure analysis of two representative lithium quinolinide derivatives: Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate and an (8-quinolyl)amido-lithium complex.

Experimental Protocols

The determination of the crystal structure of lithium quinolinide derivatives involves a systematic workflow, from the synthesis of the compound to the final refinement of the crystallographic model.

Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate: This compound is synthesized by reacting 8-hydroxyquinoline-5-sulfonic acid with a lithium salt in an aqueous solution. High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of the solvent at room temperature.

{[(AQH)2]Li2(OEt2)}2 (an (8-quinolyl)amido-lithium complex): The synthesis of this complex is achieved by treating 8-aminoquinoline (AQH2) with n-butyllithium (nBuLi) in a diethyl ether (OEt2) solvent. The product crystallizes from the reaction mixture.

A suitable single crystal of the target compound is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for the two featured lithium quinolinide derivatives.

Table 1: Crystal Data and Structure Refinement for Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate [1][2]

| Parameter | Value |

| Empirical Formula | C₉H₅Li₂NO₄S · 4H₂O |

| Formula Weight | 304.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.323(3) |

| b (Å) | 10.088(9) |

| c (Å) | 11.792(6) |

| β (°) | 92.21(3) |

| Volume (ų) | 1226.7(1) |

| Z | 4 |

Table 2: Crystal Data and Summary of Data Collection for {[(AQH)2]Li2(OEt2)}2

| Parameter | Value |

| Empirical Formula | C₅₂H₅₆Li₄N₈O₂ |

| Formula Weight | 884.86 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.135(2) |

| b (Å) | 9.873(2) |

| c (Å) | 13.593(3) |

| α (°) | 99.30(3) |

| β (°) | 101.40(3) |

| γ (°) | 101.55(3) |

| Volume (ų) | 1141.2(4) |

| Z | 1 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of lithium quinolinide derivatives.

Structural Insights

Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate: In this structure, the lithium ions exhibit two distinct coordination environments, both with distorted tetrahedral geometries. One lithium ion is coordinated by a water molecule, the nitrogen and oxygen atoms of the quinoline ring, and an oxygen atom from the sulfonate group. The second lithium ion is coordinated by three water molecules and another oxygen atom from the sulfonate group. These units are linked into a polymeric network.

(8-quinolyl)amido-lithium complex: The X-ray structure of this complex reveals a tetranuclear centrosymmetric dimeric structure. The core of the molecule features a Li₄N₄ step-ladder arrangement.

Conclusion

The crystal structure analysis of lithium quinolinide derivatives provides invaluable insights into their molecular architecture and intermolecular interactions in the solid state. The detailed experimental protocols and crystallographic data presented in this guide serve as a foundation for further research in this area. A thorough understanding of their crystal structures is essential for the rational design of new materials and pharmaceutical compounds with desired properties.

References

In-depth Technical Guide on the Spectroscopic Properties of Lithium 4H-Quinolin-4-ide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 4H-quinolin-4-ide is a heterocyclic organic compound of interest in various chemical syntheses. Understanding its spectroscopic properties is crucial for its identification, characterization, and the analysis of reaction pathways in which it participates. This guide provides a summary of available spectroscopic data (NMR, IR, MS) and outlines general experimental protocols for their acquisition. Due to the limited direct spectroscopic data for "lithium;4H-quinolin-4-ide" in the public domain, this guide also draws upon data from structurally similar quinolinone and quinoline derivatives to provide a predictive overview.

Spectroscopic Data Summary

The following tables summarize expected spectroscopic data for lithium 4H-quinolin-4-ide based on the analysis of related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| H2 | 6.5 - 7.0 | C2 | 120 - 125 |

| H3 | 5.0 - 5.5 | C3 | 95 - 100 |

| H5 | 7.5 - 8.0 | C4 | 140 - 145 |

| H6 | 7.0 - 7.5 | C4a | 125 - 130 |

| H7 | 7.0 - 7.5 | C5 | 128 - 132 |

| H8 | 7.8 - 8.2 | C6 | 120 - 125 |

| C7 | 125 - 130 | ||

| C8 | 115 - 120 | ||

| C8a | 145 - 150 |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on solvent and concentration.

Table 2: Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=C Aromatic Stretch | 1600 - 1650 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-H Alkene Stretch | 3050 - 3150 | Medium |

Table 3: Expected Mass Spectrometry (MS) Fragments

| m/z | Proposed Fragment |

| 144 | [M+H]⁺ (protonated molecule) |

| 130 | [M-CH₂]⁺ |

| 117 | [M-HCN]⁺ |

| 104 | [C₈H₈]⁺ |

Note: Fragmentation patterns are highly dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in lithium 4H-quinolin-4-ide.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be inert to the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify proton environments.

-

Acquire a ¹³C NMR spectrum to identify carbon environments.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the parent ion and identify the fragmentation patterns, which can provide structural information.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the synthesis of quinolin-4-one derivatives.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Conceptual synthetic pathway for quinolin-4-one derivatives.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of lithium 4H-quinolin-4-ide and the experimental protocols required for their determination. While direct data for this specific compound is scarce, the provided information, based on analogous structures, serves as a valuable resource for researchers in the field. The successful characterization of this and similar compounds is paramount for advancing their application in synthetic chemistry and drug development.

Quantum Chemical Blueprint for Lithium;4H-quinolin-4-ide: A Technical Guide for Advanced Research

For Immediate Release

This whitepaper provides a comprehensive theoretical framework for the quantum chemical investigation of lithium;4H-quinolin-4-ide, a heterocyclic organic compound with potential applications in materials science and drug development. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with a robust computational and experimental guide to elucidate the electronic structure, stability, and reactivity of this molecule.

Introduction

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities and material properties. The introduction of a lithium cation to the 4H-quinolin-4-ide anion presents an intriguing system for both fundamental and applied research. Understanding the nature of the lithium-anion interaction, the electronic distribution within the quinolinide ring, and the overall molecular properties is crucial for harnessing its potential. This document details the theoretical and experimental protocols necessary for a thorough investigation.

Computational Methodology

A multi-faceted computational approach is recommended to capture the full spectrum of electronic and structural properties of this compound. Density Functional Theory (DFT) and post-Hartree-Fock methods are central to this investigation.

Geometric Optimization and Vibrational Frequencies

The initial step involves the optimization of the molecular geometry to locate the ground state structure. Subsequent frequency calculations are essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Table 1: Proposed Computational Parameters for Geometry Optimization and Frequency Calculations

| Parameter | Recommended Level of Theory | Basis Set | Solvation Model (if applicable) |

| Gas Phase | ωB97X-V | def2-TZVPPD | - |

| Aqueous Solution | ωB97X-V | def2-TZVPPD | SMD (Solvation Model based on Density) |

Rationale: The ωB97X-V functional is chosen for its accuracy in handling non-covalent interactions, which is critical for describing the lithium-anion bond.[1][2][3] The def2-TZVPPD basis set provides a good balance between accuracy and computational cost.[1][2] The SMD solvation model is recommended for its robust performance in implicit solvent calculations.[1]

Electronic Properties

A detailed analysis of the electronic properties will provide insights into the reactivity and stability of the molecule.

Table 2: Key Electronic Properties and Recommended Computational Methods

| Property | Description | Recommended Computational Method |

| Electron Affinities | Adiabatic (AEA) and Vertical (VEA) electron affinities help quantify the ability of the neutral molecule to accept an electron. | DFT (using optimized neutral and anion geometries)[4] |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution, orbital interactions, and the nature of the Li-N/O bond. | NBO analysis at the ωB97X-V/def2-TZVPPD level. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Calculated from the optimized electron density. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate reactivity. | DFT calculations. |

Proposed Experimental Protocols

While this guide focuses on computational aspects, the synthesis and characterization of this compound are crucial for validating theoretical predictions.

Synthesis of 4H-quinolin-4-one Precursor

The synthesis of the 4-hydroxyquinoline precursor is a prerequisite. The Gould-Jacobs reaction is a well-established method for this purpose.

-

Reaction: Aniline derivatives react with a suitable three-carbon component, followed by thermal cyclization to form the quinolin-4-one core.[5]

-

Detailed Protocol: A typical procedure involves the condensation of an aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether.

Formation of this compound

The deprotonation of the 4-hydroxyquinoline precursor with a suitable lithium base will yield the target compound.

-

Reaction: 4-hydroxyquinoline is treated with a strong lithium base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyllithium, in an aprotic solvent like THF.

-

Characterization: The product should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, to confirm its structure.

Visualization of Computational Workflow

The following diagram illustrates the proposed computational workflow for the quantum chemical analysis of this compound.

Caption: Computational workflow for this compound.

Logical Relationship for Synthesis

The diagram below outlines the logical steps for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

The comprehensive computational and experimental framework presented in this whitepaper provides a clear roadmap for the investigation of this compound. By following these protocols, researchers can obtain high-quality, reproducible data to understand the fundamental properties of this compound and explore its potential in various scientific and industrial applications. The synergy between theoretical calculations and experimental validation will be paramount in advancing our knowledge of this and related molecular systems.

References

- 1. escholarship.org [escholarship.org]

- 2. Quantum chemical calculations of lithium-ion battery electrolyte and interphase species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study on the Radical Anions Formed by Primaquine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Isolation of Novel Lithium Quinolinone Complexes

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the discovery, isolation, and preliminary characterization of novel lithium quinolinone complexes. This document outlines the synthetic methodologies, quantitative data, and potential therapeutic signaling pathways associated with this emerging class of compounds.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The coordination of these heterocyclic systems with metal ions can further enhance their therapeutic potential. Lithium, a well-established therapeutic agent for mood disorders, has also demonstrated anticancer properties, primarily through the inhibition of glycogen synthase kinase-3β (GSK-3β) and modulation of signaling pathways such as the PI3K/Akt/mTOR cascade. The synthesis of lithium quinolinone complexes represents a promising strategy to develop novel therapeutic agents that synergistically combine the biological activities of both the quinoline moiety and the lithium ion. This guide details the synthesis and characterization of these novel complexes and explores their potential mechanisms of action.

Synthesis and Isolation of Lithium Quinolinone Complexes

The synthesis of lithium quinolinone complexes can be achieved through several synthetic routes, primarily involving the reaction of a quinoline derivative with a lithium-containing reagent. The choice of starting materials and reaction conditions can be tailored to yield a variety of substituted complexes.

General Synthesis of Lithium 8-Hydroxyquinolinate

A common method for the synthesis of lithium 8-hydroxyquinolinate involves the direct reaction of 8-hydroxyquinoline with a lithium base in an appropriate solvent.

Experimental Protocol:

-

Reaction Setup: To a solution of 8-hydroxyquinoline in acetonitrile, an equimolar amount of a lithium base (e.g., lithium hydride or butyllithium) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for a period of 2 to 24 hours to ensure complete reaction.

-

Isolation and Purification: Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the lithium 8-hydroxyquinolinate complex.

Synthesis of Substituted Lithium Quinolinone Complexes

The general synthetic strategy can be adapted for the preparation of various substituted lithium quinolinone complexes. For instance, the synthesis of lithium 2-methyl-8-hydroxyquinolate has been reported with high yield.[1]

Experimental Protocol for Lithium 2-Methyl-8-Hydroxyquinolate Synthesis:

-

Reaction Setup: 2-methyl-8-hydroxyquinoline (1 g, 6.289 mmol) is dissolved in acetonitrile.[1] Freshly scratched lithium metal (0.0433 g, 6.289 mmol) is then added to the solution.[1]

-

Reaction Conditions: The reaction mixture is stirred continuously using a magnetic stirrer for a period of 25 minutes.[1]

-

Isolation and Purification: The off-white solid product that precipitates is collected by filtration and subsequently dried under vacuum.[1]

Table 1: Synthesis and Yield of Selected Lithium Quinolinone Complexes

| Complex Name | Starting Quinoline Derivative | Lithium Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Lithium 8-hydroxyquinolinate | 8-hydroxyquinoline | Lithium Hydride | Acetonitrile | 2-4 hours | - | |

| Lithium 2-methyl-8-hydroxyquinolinate | 2-methyl-8-hydroxyquinoline | Lithium Metal | Acetonitrile | 25 minutes | 93.8 | [1] |

| {[(AQH)₂]Li₂(OEt₂)}₂ | 8-aminoquinoline (AQH₂) | n-Butyllithium | Diethyl ether | - | - | [2] |

Characterization of Lithium Quinolinone Complexes

A comprehensive characterization of the synthesized lithium quinolinone complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of the complexes. The chemical shifts and coupling constants provide detailed information about the electronic environment of the protons and carbons in the quinoline ring and any substituents. Techniques such as COSY, HSQC, and HMBC can be used for complete spectral assignment.[3][4][5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the complexes. The coordination of the lithium ion to the quinoline ligand can be observed through shifts in the vibrational frequencies of the C=N, C-O, and other relevant bonds.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized complexes and to confirm their elemental composition.[3][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the lithium quinolinone complexes, including bond lengths, bond angles, and the coordination geometry around the lithium center.[7][8] For instance, the X-ray structure of {[(AQH)₂]Li₂(OEt₂)}₂ revealed a tetranuclear centrosymmetric dimeric structure with a Li₄N₄ step-ladder arrangement.[2]

Table 2: Physicochemical and Spectroscopic Data of a Representative Lithium Quinolinone Complex

| Property | Data | Reference |

| Complex | Lithium 2-methyl-8-hydroxyquinolate | |

| Molecular Formula | C₁₀H₈LiNO | [1] |

| Appearance | Off-white solid | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | Data not fully available in search results | |

| ¹³C NMR (DMSO-d₆, δ ppm) | Data not fully available in search results | |

| IR (KBr, cm⁻¹) | Data not fully available in search results | |

| Mass Spectrum (m/z) | Data not fully available in search results |

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[9][10] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[11][12][13]

In Vitro Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinoline and quinolinone derivatives against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of Quinoline and Quinolinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Halogenated 2H-Quinolinone Derivatives | MCF-7 (Breast) | Potent | G2/M phase arrest, Apoptosis (pre-G1), Increased caspase 3/7 activity | [11][12] |

| Halogenated 2H-Quinolinone Derivatives | HepG-2 (Liver) | Potent | G2/M phase arrest, Apoptosis (pre-G1), Increased caspase 3/7 activity | [11] |

| Hybrid Quinoline 7 | MCF-7 (Breast) | Less active than Doxorubicin | Cytotoxicity | [3] |

| Hybrid Quinoline 7 | PC-3 (Prostate) | More active than Doxorubicin | Cytotoxicity | [3] |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | Antitumor activity | [14] |

| Sulfonamide-bearing Quinoline 8 | MCF-7 (Breast) | 64.5 | Cytotoxicity | [15] |

| Quinazolinone-Nitrate Complex (4HQZN) | MCF-7 (Breast) | 249.87 ± 9.71 µg/mL | Cell growth inhibition | [16] |

| Quinazolinone-Nitrate Complex (4HQZN) | A-549 (Lung) | 237.02 ± 8.64 µg/mL | Cell growth inhibition | [16] |

Potential Signaling Pathways

The anticancer effects of both quinoline derivatives and lithium are often attributed to their modulation of key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18][19][20][21]

Lithium has been shown to inhibit GSK-3β, a downstream effector of the Akt pathway.[22] This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[22][23][24] The chelation of lithium by a quinolinone ligand could potentially enhance its delivery to cancer cells and potentiate its inhibitory effects on these critical signaling pathways.

Visualizations

Experimental Workflows

Caption: General workflow for the synthesis, isolation, characterization, and biological evaluation of lithium quinolinone complexes.

Proposed Signaling Pathway

References

- 1. US9368734B2 - Lithium metal quinolates and process for preparation thereof as good emitting, interface materials as well as N-type dopent for organic electronic devices - Google Patents [patents.google.com]

- 2. Synthesis and structural studies of an (8-quinolyl)amido-lithium complex and its reaction with dimethylsilicone [researchonline.jcu.edu.au]

- 3. In vitro Anticancer studies of new synthetic Hybrid Quinolines [ajbas.journals.ekb.eg]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 8. X-rays record structural changes inside lithium batteries | CHESS [chess.cornell.edu]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 11. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 20. mdpi.com [mdpi.com]

- 21. lirias.kuleuven.be [lirias.kuleuven.be]

- 22. publ.icgbio.ru [publ.icgbio.ru]

- 23. Lithium: A Promising Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Theoretical Studies on the Formation of Lithium;4H-quinolin-4-ide: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive theoretical framework for the formation of lithium;4H-quinolin-4-ide, a novel and hitherto uncharacterized chemical entity. In the absence of direct experimental data, this whitepaper leverages analogous chemical systems and advanced computational methodologies to predict the viability, structure, and spectroscopic characteristics of the target molecule. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel N-lithiated heterocyclic compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a lithium atom onto the quinoline core can dramatically alter its electronic properties and reactivity, opening new avenues for synthetic transformations and the development of novel organometallic reagents. This guide focuses on the theoretical underpinnings of the formation of this compound, a species resulting from the deprotonation of the nitrogen atom in the 4H-quinoline tautomer.

While the direct synthesis and characterization of this compound have not been reported in the literature, the well-established chemistry of N-heterocyclic deprotonation and lithiation of related compounds provides a strong basis for its theoretical exploration. This whitepaper will delve into the computational chemistry of the 4H-quinolin-4-ide anion, propose a viable synthetic route based on analogous reactions, and predict its key spectroscopic signatures.

Theoretical Framework and Computational Methodology

The formation of this compound is predicated on the deprotonation of 4H-quinoline to form the 4H-quinolin-4-ide anion, which is then stabilized by a lithium cation. The feasibility of this process can be assessed through computational chemistry, specifically by calculating the proton affinity of the anion and the stability of the resulting lithium salt.

Deprotonation of 4H-Quinoline

The deprotonation of the N-H bond in a heterocyclic amine requires a strong base. The acidity of the N-H proton in 4H-quinoline is a critical parameter. While direct experimental pKa values for 4H-quinoline are unavailable, theoretical calculations can provide reliable estimates. Density Functional Theory (DFT) and high-level ab initio methods are powerful tools for this purpose.

A theoretical study on the deprotonation of the related 4-oxo-1,4-dihydroquinoline has demonstrated the utility of Hartree-Fock (HF) and DFT methods for calculating proton affinities[1]. For the hypothetical 4H-quinolin-4-ide, a similar approach can be employed.

Computational Protocol for Proton Affinity Calculation:

A recommended computational protocol for determining the gas-phase proton affinity (PA) of the 4H-quinolin-4-ide anion is as follows:

-

Geometry Optimization: The geometries of 4H-quinoline and the 4H-quinolin-4-ide anion are optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for similar systems.

-

Vibrational Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as CCSD(T) or a composite method like G3B3.

-

Proton Affinity Calculation: The proton affinity is then calculated using the following equation:

PA = E(4H-quinolin-4-ide⁻) + E(H⁺) - E(4H-quinoline)

where E represents the total electronic energy corrected for ZPVE.

Structure and Stability of the 4H-Quinolin-4-ide Anion

Computational studies on the pyridinide anion, formed by the deprotonation of pyridine at the C4 position, have been conducted using ab initio methods to understand its electronic structure and geometry[2]. A similar approach can be applied to the 4H-quinolin-4-ide anion to predict its molecular structure, bond lengths, bond angles, and charge distribution.

Proposed Synthetic Pathway

The synthesis of this compound is anticipated to be achievable through the direct deprotonation of a suitable quinoline precursor with a strong organolithium base. The choice of precursor and reaction conditions is critical to favor N-deprotonation over other potential reaction pathways, such as addition to the quinoline ring.

Precursor Selection

4H-quinoline is a tautomer of 4-hydroxyquinoline. The equilibrium between these tautomers typically favors the 4-quinolone form. Therefore, a more viable synthetic precursor would be a quinoline derivative that locks the desired 4H-tautomeric form or a related N-H containing quinoline isomer. For the purpose of this theoretical guide, we will consider the direct deprotonation of a hypothetical stable 4H-quinoline.

Reaction Conditions

The deprotonation of N-H bonds in heterocycles like indole is typically achieved using strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures[1]. Similar conditions are expected to be necessary for the formation of this compound.

Detailed Experimental Protocol (Proposed):

-

Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere of argon or nitrogen.

-

Solvent: Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

-

Reaction Setup: A solution of 4H-quinoline (1 equivalent) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Base: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled quinoline solution with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching aliquots with a suitable electrophile (e.g., methyl iodide) and analyzing the products by GC-MS.

-

Isolation: Upon completion of the reaction, the solvent can be removed under reduced pressure to yield the crude this compound salt. Further purification may be achieved by recrystallization from a non-protic solvent system.

Data Presentation: Predicted Spectroscopic Data

The characterization of the newly formed this compound would rely heavily on spectroscopic methods. Based on data from analogous N-lithiated heterocycles and computational predictions, the following spectroscopic signatures can be anticipated.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organometallic compounds. The deprotonation of the N-H bond and the formation of a lithium salt are expected to induce significant changes in the 1H and 13C NMR spectra of the quinoline core.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 4H-Quinoline and this compound

| Atom | Predicted 1H Chemical Shift (4H-Quinoline) | Predicted 1H Chemical Shift (this compound) | Predicted 13C Chemical Shift (4H-Quinoline) | Predicted 13C Chemical Shift (this compound) |

| C2 | ~7.5 | ~7.8 | ~145 | ~155 |

| C3 | ~6.5 | ~6.8 | ~120 | ~125 |

| C4 | ~3.8 (CH₂) | ~4.0 (CH₂) | ~40 | ~45 |

| C4a | - | - | ~130 | ~135 |

| C5 | ~7.2 | ~7.4 | ~128 | ~130 |

| C6 | ~7.0 | ~7.2 | ~125 | ~127 |

| C7 | ~7.3 | ~7.5 | ~129 | ~131 |

| C8 | ~7.1 | ~7.3 | ~126 | ~128 |

| C8a | - | - | ~148 | ~152 |

| N1-H | ~8.5 | - | - | - |

Note: These are predicted values based on analogous compounds and theoretical calculations. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon formation of this compound would be the disappearance of the N-H stretching vibration, typically observed in the range of 3200-3500 cm-1.

Table 2: Key Predicted IR Vibrational Frequencies (cm-1)

| Functional Group | 4H-Quinoline | This compound |

| N-H Stretch | ~3300 | Absent |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| C=C Stretch (Aromatic) | 1500-1600 | 1500-1600 |

Mandatory Visualizations

Proposed Reaction Pathway

Caption: Proposed synthesis of this compound.

Theoretical Investigation Workflow

References

Tautomerism in 4H-quinolin-4-one and its Lithium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 4H-quinolin-4-one (the keto form) and 4-hydroxyquinoline (the enol form). It delves into the structural aspects, influencing factors, and experimental and computational characterization of this equilibrium. Furthermore, this guide explores the impact of lithium salt formation on the tautomeric preference, a critical consideration in the context of drug development and medicinal chemistry where quinolone scaffolds are prevalent. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in this field.

Introduction

The quinoline ring system is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The tautomerism of substituted quinolines, particularly the equilibrium between the keto (4H-quinolin-4-one) and enol (4-hydroxyquinoline) forms, is of paramount importance as the predominant tautomer can significantly influence the molecule's chemical reactivity, physicochemical properties, and ultimately its biological activity.[1][2][3] Understanding and controlling this tautomeric balance is crucial for rational drug design and the development of new therapeutic agents.

This guide focuses on the core tautomeric system of 4H-quinolin-4-one and explores how the formation of its lithium salt can modulate this equilibrium. Lithium salts are frequently employed in pharmaceutical formulations and can alter the electronic and steric environment of the quinolone core, thereby shifting the tautomeric preference.

The Tautomeric Equilibrium of 4H-quinolin-4-one

4H-quinolin-4-one exists in a dynamic equilibrium with its enol tautomer, 4-hydroxyquinoline.

Experimental and computational studies have consistently shown that the keto form, 4H-quinolin-4-one, is the predominant tautomer in both the solid state and in polar solvents such as water and dimethyl sulfoxide (DMSO).[4][5] The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=C double bond and the amide resonance stabilization within the pyridinone ring.

Factors Influencing the Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

-

Solvent Polarity: Polar solvents tend to favor the more polar keto tautomer. Hydrogen bonding interactions between the solvent and the N-H and C=O groups of the keto form contribute to its stabilization.[6]

-

Substituents: The electronic nature and position of substituents on the quinoline ring can significantly impact the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, thereby shifting the equilibrium.

-

Temperature: Changes in temperature can alter the equilibrium constant (Keq) of the tautomeric interconversion.

-

pH: The acidity or basicity of the medium plays a crucial role. In basic conditions, deprotonation can occur, leading to the formation of a resonance-stabilized anion, which can then be protonated on either the nitrogen or oxygen atom upon neutralization.

Quantitative Analysis of Tautomerism

While the qualitative preference for the keto form is well-established, quantitative data on the tautomeric equilibrium constant (Keq) is less commonly reported. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been employed to investigate the relative stabilities of the tautomers in the gas phase and in various solvents.[6] These studies consistently predict the greater stability of the keto form.

Table 1: Spectroscopic Data for 4H-Quinolin-4-one (Keto Form) in DMSO-d6

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| H2 | ~6.12 (d) |

| H3 | ~7.97 (d) |

| H5 | ~8.17 (d) |

| H6 | ~7.36 (t) |

| H7 | ~7.61 (t) |

| H8 | ~7.68 (d) |

| NH | ~11.91 (s) |

| ¹³C NMR | |

| C2 | ~110 |

| C3 | ~140 |

| C4 | ~177 |

| C4a | ~125 |

| C5 | ~124 |

| C6 | ~123 |

| C7 | ~132 |

| C8 | ~118 |

| C8a | ~140 |

Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions. The data is compiled from various sources.[4][7]

Tautomerism in Lithium Salts of 4H-quinolin-4-one

The formation of a lithium salt of 4H-quinolin-4-one involves the deprotonation of the N-H group, leading to the formation of a lithium quinolinate. This process is expected to have a significant impact on the electronic structure and, consequently, the tautomeric equilibrium.

Upon deprotonation, the negative charge is delocalized over the N-C2-C3-C4=O system, leading to resonance stabilization. The lithium cation will coordinate to the most electronegative atoms, primarily the oxygen and nitrogen atoms. The formation of the lithium salt is expected to favor the enolate-like resonance structure, which would increase the contribution of the "enol" character to the overall hybrid structure. However, definitive experimental studies on the tautomerism of the lithium salt of 4H-quinolin-4-one are scarce in the literature.

Experimental Protocols

Synthesis of 4H-quinolin-4-one

Several synthetic routes are available for the preparation of 4H-quinolin-4-one and its derivatives. The Conrad-Limpach and Camps cyclization reactions are classical and widely used methods.[1][8][9][10][11][12][13]

Conrad-Limpach Synthesis of 4-Hydroxyquinoline:

This reaction involves the condensation of an aniline with a β-ketoester. The initial reaction at a lower temperature yields a β-aminoacrylate, which upon heating to high temperatures (around 250 °C) undergoes cyclization to form the 4-hydroxyquinoline.[8][10]

Camps Cyclization:

This method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 4-hydroxyquinolines.[1][11][12]

General Procedure for Synthesis of 4-hydroxy-1-substituted quinolin-2(1H)-one: [8]

-

Dissolve anthranilic acid in a 5% NaOH solution.

-

Add dimethylsulfate or diethylsulfate and stir for 1 hour.

-

Filter the separated solid, wash with cold water, and dry. Recrystallize from ethanol.

-

Dissolve the resulting N-methyl/ethyl anthranilic acid in acetic acid and add acetic anhydride.

-

Heat the reaction mixture at 120°C for 6 hours.

-

Pour the mixture into ice to precipitate the product.

Synthesis of Lithium 4-Quinolinate

A general procedure for the synthesis of the lithium salt of 4H-quinolin-4-one would involve the deprotonation of the N-H group using a suitable lithium base.

Proposed Experimental Protocol:

-

Dissolve 4H-quinolin-4-one in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution.

-

Allow the reaction mixture to stir at the low temperature for a specified period to ensure complete deprotonation.

-

The lithium salt may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

-

The resulting solid should be washed with a non-polar solvent (e.g., hexane) to remove any unreacted base and dried under vacuum.

Caution: Strong lithium bases are highly reactive and pyrophoric. This synthesis should be performed by trained personnel using appropriate safety precautions.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons in the molecule. The disappearance of the N-H proton signal upon salt formation would be a key indicator. Changes in the chemical shifts of the aromatic protons would also be expected.

-

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of the carbon atoms. A significant shift in the C4 carbonyl carbon resonance is anticipated upon lithium salt formation, reflecting the delocalization of the negative charge.

-

⁷Li NMR: Lithium-7 NMR spectroscopy can be used to probe the coordination environment of the lithium cation in the salt.[2][14][15][16][17][18][19]

Infrared (IR) Spectroscopy:

-

The IR spectrum provides information about the vibrational modes of the molecule. The characteristic C=O stretching frequency of the keto form (typically around 1630-1650 cm⁻¹) is expected to shift to a lower wavenumber upon salt formation due to the delocalization of the double bond character. The N-H stretching vibration (around 3200-3400 cm⁻¹) should disappear.

X-ray Crystallography:

-

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the tautomers and their salts. It can provide precise bond lengths and angles, confirming the predominant tautomeric form and revealing the coordination of the lithium ion in the salt.

Conclusion

The tautomeric equilibrium of 4H-quinolin-4-one is a fundamental aspect of its chemistry, with the keto form being thermodynamically favored in most environments. The formation of a lithium salt is predicted to significantly alter the electronic structure, likely increasing the contribution of the enolate resonance form. A thorough understanding of this interplay is critical for the design and development of quinolone-based pharmaceuticals. Further experimental investigation, particularly the synthesis and detailed spectroscopic and crystallographic characterization of the lithium salt of 4H-quinolin-4-one, is warranted to provide a complete quantitative picture of this important chemical system. This knowledge will empower researchers to better predict and control the properties of quinolone derivatives for various applications in medicinal chemistry and materials science.

References

- 1. Camps_quinoline_synthesis [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. jptcp.com [jptcp.com]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. Camps Quinoline Synthesis [drugfuture.com]

- 12. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 18. scielo.br [scielo.br]

- 19. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Reactivity Screening of Lithium 4H-Quinolin-4-ide: A Technical Guide

Disclaimer: The compound "lithium;4H-quinolin-4-ide" is not a commonly documented chemical entity in scientific literature. This guide is a theoretical exploration of its potential synthesis and reactivity, based on analogous well-established chemical principles of related compounds such as lithium amides and lithium enolates. The experimental protocols and data presented herein are hypothetical and should be treated as illustrative examples for research and development purposes. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction

This technical guide provides a comprehensive overview of the theoretical initial reactivity screening of lithium 4H-quinolin-4-ide. This compound, the lithium salt of 4H-quinolin-4-one, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinolone scaffold in pharmacologically active molecules. Understanding the fundamental reactivity of this organolithium species is crucial for its potential application as a synthetic intermediate.

This document is intended for an audience of researchers, scientists, and drug development professionals. It outlines a hypothetical synthesis, proposes a series of reactivity screening experiments, and presents the expected outcomes in a structured format.

Synthesis of Lithium 4H-Quinolin-4-ide

The formation of lithium 4H-quinolin-4-ide would proceed via the deprotonation of 4H-quinolin-4-one. The choice of base is critical and depends on the acidity of the N-H proton of the quinolone.

Proposed Synthetic Protocol

Materials:

-

4H-Quinolin-4-one

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk line or glovebox

Procedure:

-

Under an inert atmosphere, a solution of 4H-quinolin-4-one (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask at -78 °C (dry ice/acetone bath).

-

To this stirred solution, a solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise via syringe.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The formation of the lithium salt is monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with a proton source and analyzing the recovery of the starting material.

-

The resulting solution of lithium 4H-quinolin-4-ide is used in situ for subsequent reactivity screening.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for lithium 4H-quinolin-4-ide.

Hypothetical Reactivity Screening

Lithium 4H-quinolin-4-ide is expected to exhibit dual reactivity, behaving as both a strong base and a potent nucleophile. The following screening experiments are designed to probe these characteristics.

Basicity Assessment

The basicity can be evaluated by its reaction with a series of weak acids with known pKa values.

Experimental Protocol:

-

A solution of the test acid (e.g., fluorene, pKa ≈ 22.8 in DMSO) in anhydrous THF is prepared under an inert atmosphere.

-

The solution of freshly prepared lithium 4H-quinolin-4-ide (1.1 equivalents) is added dropwise at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The extent of deprotonation of the test acid is determined by 1H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) of the reaction mixture.

Expected Quantitative Data:

| Test Acid | pKa (in DMSO) | Expected % Deprotonation |

| Fluorene | 22.8 | > 95% |

| Triphenylmethane | 30.6 | > 95% |

| Diphenylmethane | 32.2 | ~ 50-70% |

Nucleophilicity Screening with Electrophiles

The nucleophilic character of lithium 4H-quinolin-4-ide can be investigated through its reactions with various electrophiles. The regioselectivity of the attack (N- vs. O-alkylation) is a key aspect to be determined.

Experimental Protocol:

-

To a solution of freshly prepared lithium 4H-quinolin-4-ide (1.0 equivalent) in anhydrous THF at -78 °C, the electrophile (1.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The crude product is purified by column chromatography.

-

The structure of the product(s) is determined by 1H NMR, 13C NMR, and mass spectrometry to ascertain the site of reaction.

Expected Quantitative Data:

| Electrophile | Expected Major Product | Expected Yield (%) |

| Methyl iodide | N-methyl-4-quinolone | 80-90% |

| Benzyl bromide | N-benzyl-4-quinolone | 75-85% |

| Benzaldehyde | Aldol-type adduct | 60-70% |

| Acetyl chloride | N-acetyl-4-quinolone | 85-95% |

Hypothetical Signaling Pathway Inhibition

Given that many quinolone derivatives are known to inhibit bacterial DNA gyrase, a hypothetical signaling pathway diagram illustrating this interaction is presented below.

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Safety and Handling

Organolithium reagents are highly reactive and often pyrophoric. All manipulations should be performed under an inert atmosphere by trained personnel.[1][2] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, must be worn.[1][3] It is crucial to use anhydrous solvents and glassware to prevent violent reactions with water.[2]

Conclusion

While "this compound" remains a theoretical compound, this guide provides a framework for its potential synthesis and initial reactivity screening based on established principles of organic chemistry. The proposed experiments aim to characterize its basicity and nucleophilicity, providing foundational knowledge for its potential use as a building block in the synthesis of novel quinolone derivatives. Further experimental validation is required to confirm these hypothetical findings.

References

Methodological & Application

Application of Lithiated Quinolines as Nucleophiles in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of lithiated quinolines as potent nucleophiles in organic synthesis. The generation of these organolithium species opens up avenues for the functionalization of the quinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. While the term "lithium quinolinide" is not commonly employed, "lithiated quinoline" or "quinolyllithium" refers to the corresponding organolithium reagent, which acts as a powerful carbon-centered nucleophile.

The primary methods for generating lithiated quinolines include direct deprotonation of a C-H bond using a strong base like n-butyllithium (n-BuLi), particularly on activated systems such as N-Boc protected dihydro- and tetrahydroquinolines, and through halogen-lithium exchange on halo-substituted quinolines.[1][2][3] These reactive intermediates can then be trapped with a variety of electrophiles to introduce diverse functional groups onto the quinoline core.

Key Applications

The nucleophilic nature of lithiated quinolines allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of complex quinoline derivatives with potential therapeutic applications. Key applications include:

-

Alkylation and Arylation: Introduction of alkyl and aryl groups at various positions of the quinoline ring system.

-

Addition to Carbonyl Compounds: Reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

-

Carboxylation: Trapping with carbon dioxide to yield quinoline carboxylic acids.[3]

-

Functionalization of Reduced Quinolines: Creation of stereocenters and complex substitution patterns on dihydro- and tetrahydroquinoline scaffolds.[1][2]

Data Presentation

The following tables summarize quantitative data for the application of lithiated quinolines as nucleophiles in reactions with various electrophiles.

Table 1: Functionalization of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines via Lithiation [1]

| Electrophile (E+) | Product | Yield (%) |

| D₂O | 2-Deuterio-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | >95 |

| MeI | N-Boc-2-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline | 85 |

| PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)-2-phenyl-1,2,3,4-tetrahydroquinoline | 70 |

| (PhS)₂ | N-Boc-2-(phenylthio)-2-phenyl-1,2,3,4-tetrahydroquinoline | 82 |

Table 2: C-4 Functionalization of N-Boc-2-aryl-1,2-dihydroquinolines via C-2 Lithiation [2][4]

| Electrophile (E+) | Product | Yield (%) |

| D₂O | N-Boc-4-deuterio-2-phenyl-1,2-dihydroquinoline | 95 |

| MeI | N-Boc-4-methyl-2-phenyl-1,2-dihydroquinoline | 88 |

| Allyl bromide | N-Boc-4-allyl-2-phenyl-1,2-dihydroquinoline | 75 |

| Benzyl bromide | N-Boc-4-benzyl-2-phenyl-1,2-dihydroquinoline | 82 |

Table 3: Generation and Quenching of 3-Quinolyllithium via Halogen-Lithium Exchange [3]

| Bromoquinoline Isomer | Electrophile (E+) | Product | Yield (%) |

| 3-Bromoquinoline | CO₂ | Quinoline-3-carboxylic acid | 50-52 |

| 2-Bromoquinoline | CO₂ | Quinoline-2-carboxylic acid | 50 |

Experimental Protocols

Protocol 1: General Procedure for the Lithiation and Electrophilic Quench of N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline[1]

Materials:

-

N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., methyl iodide, benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.2 equiv) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the electrophile (1.5 equiv) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized tetrahydroquinoline.

Protocol 2: C-4 Functionalization of N-Boc-2-aryl-1,2-dihydroquinoline via C-2 Lithiation[2][4]

Materials:

-

N-Boc-2-aryl-1,2-dihydroquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., methyl iodide, allyl bromide)

-

Saturated aqueous sodium bicarbonate solution

-

Drying agent (e.g., Na₂SO₄)

-

Solvents for extraction and chromatography

Procedure:

-

Dissolve N-Boc-2-aryl-1,2-dihydroquinoline (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (1.1 equiv) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C-2 position.

-

Add the desired electrophile (1.2 equiv) to the reaction mixture and allow it to stir at -78 °C for 30 minutes.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the C-4 functionalized product.

Mandatory Visualizations

Caption: Experimental workflow for the lithiation and electrophilic quench of N-Boc protected quinoline derivatives.

Caption: General reaction pathway for the formation and reaction of a lithiated quinoline nucleophile.

References

Application Notes and Protocols: Lithium 4H-quinolin-4-ide as a Base in Deprotonation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 4H-quinolin-4-ide, the lithium salt of 4H-quinoline, represents a potent, yet synthetically challenging, heterocyclic base. Due to the high pKa of the C-H bond at the 4-position of the quinoline ring, its conjugate base is exceptionally strong, making it a candidate for the deprotonation of very weakly acidic protons. However, the direct synthesis and isolation of lithium 4H-quinolin-4-ide are not commonly reported. Instead, related C4-lithiated quinoline species are typically generated in situ for immediate use in subsequent reactions. These application notes provide an overview of the conceptual basis for using such species in deprotonation reactions, along with protocols for their in situ generation and potential applications.

The quinoline nucleus is a fundamental scaffold in numerous natural products and biologically active compounds.[1] The functionalization of the quinoline ring is a key strategy in medicinal chemistry and materials science.[2] Deprotonative metallation using strong lithium bases is a powerful tool for achieving site-selective functionalization of aromatic and heteroaromatic compounds.[1]

Basicity and Reactivity Profile

The basicity of a C4-lithiated quinoline is expected to be substantial, capable of deprotonating a wide range of substrates. The reactivity is governed by the high charge localization on the C4 carbon atom. However, the inherent instability of such intermediates and the potential for side reactions, such as addition to the quinoline ring itself, must be carefully considered.

The choice of the lithium base for the initial deprotonation of a quinoline derivative is critical and often requires hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent nucleophilic addition to the heterocycle.[1] The use of mixed lithium-metal bases (e.g., with zinc or copper) can also modulate reactivity and selectivity.[1]

Applications in Deprotonation Reactions

While direct examples of using a pre-formed lithium 4H-quinolin-4-ide as a base are scarce in the literature, the in situ generated C4-lithiated quinoline can theoretically be employed to deprotonate substrates with high pKa values. Potential applications include the formation of other organolithium reagents, the initiation of polymerization reactions, and the generation of reactive enolates from weakly acidic ketones.

A common strategy in quinoline chemistry is the deprotonation of substituted quinolines at various positions, depending on the directing effects of the substituents.[1] For instance, 2-substituted quinolines can be deprotonated at the C8 position.[1] The deprotonation of methyl groups on the quinoline ring is also a well-established transformation using bases like lithium diethylamide.[3]

Experimental Protocols

The following protocols describe the in situ generation of a C4-lithiated quinoline species and a general procedure for its use as a base in a subsequent deprotonation reaction.

Protocol 1: In Situ Generation of Lithium Quinolin-4-ide via Halogen-Metal Exchange

This method is generally more regioselective for generating the C4-lithiated species.

Materials:

-

4-Bromoquinoline or 4-Iodoquinoline

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Substrate to be deprotonated

-

Quenching agent (e.g., an electrophile)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry glassware

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Dissolve 4-haloquinoline (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of n-BuLi or s-BuLi (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange and formation of the lithium quinolin-4-ide.

-

Slowly add the substrate to be deprotonated (1.0 eq), either neat or as a solution in anhydrous THF, to the freshly prepared lithium quinolin-4-ide solution at -78 °C.

-

Allow the reaction to stir for a specified time (typically 1-4 hours) at -78 °C or while slowly warming to a higher temperature, depending on the substrate.

-

Quench the reaction by the slow addition of a suitable electrophile to trap the newly formed anion.

-

Work up the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

The success of deprotonation reactions is highly dependent on the substrate and reaction conditions. Below is a table summarizing hypothetical data for the deprotonation of various substrates using in situ generated lithium quinolin-4-ide.

| Substrate | Substrate pKa (approx.) | Product | Yield (%) |

| Fluorene | 23 | 9-Lithiated Fluorene | >95 |

| Phenylacetylene | 29 | Lithium Phenylacetylide | >95 |

| Acetone | 19 | Lithium Acetonide | ~80 |

| Toluene | 43 | Benzyl Lithium | <10 |

Visualizations

Logical Workflow for Deprotonation using in situ Generated Lithium Quinolin-4-ide

Caption: Workflow for the deprotonation of a generic substrate (R-H).

Safety Considerations

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). Reactions at low temperatures should be handled with care to avoid frostbite. Quenching of reactive intermediates should be performed slowly and at low temperatures.

Conclusion

While lithium 4H-quinolin-4-ide is not a commercially available or commonly isolated reagent, its in situ generation provides a pathway to a powerful non-nucleophilic base for challenging deprotonation reactions. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the synthetic utility of this reactive intermediate. Careful consideration of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and minimizing side reactions. Further research into the development of stable and readily accessible quinolinide bases could open new avenues in organic synthesis and drug discovery.

References

Application Notes and Protocols for the In-situ Generation of Lithium 4-oxo-1(4H)-quinolide

Audience: Researchers, scientists, and drug development professionals.

Introduction: